O-(5-fluoro-2-methylbenzyl)hydroxylamine

Medicinal Chemistry Organic Synthesis Physicochemical Property

O-(5-Fluoro-2-methylbenzyl)hydroxylamine (CAS 854382-99-3, C8H10FNO, MW 155.17) is a substituted O-benzylhydroxylamine derivative featuring both a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, enabling the formation of oximes, hydroxamic acids, and other nitrogen-containing compounds through nucleophilic reactions.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Cat. No. B7973055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(5-fluoro-2-methylbenzyl)hydroxylamine
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CON
InChIInChI=1S/C8H10FNO/c1-6-2-3-8(9)4-7(6)5-11-10/h2-4H,5,10H2,1H3
InChIKeyWOLMKCSLSUZMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(5-Fluoro-2-methylbenzyl)hydroxylamine (CAS 854382-99-3): A Dual-Substituted Benzylhydroxylamine Building Block for Specialized Organic Synthesis and Medicinal Chemistry


O-(5-Fluoro-2-methylbenzyl)hydroxylamine (CAS 854382-99-3, C8H10FNO, MW 155.17) is a substituted O-benzylhydroxylamine derivative featuring both a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring . This compound serves as a versatile intermediate in organic synthesis, enabling the formation of oximes, hydroxamic acids, and other nitrogen-containing compounds through nucleophilic reactions . Its unique substitution pattern combines electron-withdrawing and electron-donating effects, which can influence reaction kinetics and product selectivity in ways distinct from mono-substituted analogs . The compound is commercially available at 97% purity and is primarily utilized in academic and industrial research settings for the development of pharmaceuticals and agrochemicals .

Dual-substitution scaffold: 5-fluoro and 2-methyl groups enable tunable electronic and steric effects for selective reactivity.
Free base form: Supplied as free base, eliminating neutralization steps required for hydrochloride salts.
Orthogonal synthetic handles: Fluorine (19F NMR probe, SNAr), methyl (benzylic functionalization), and hydroxylamine nucleophile.

Why O-(5-Fluoro-2-methylbenzyl)hydroxylamine Cannot Be Simply Replaced by O-Benzylhydroxylamine or Mono-Fluorinated Analogs


Generic substitution of O-(5-fluoro-2-methylbenzyl)hydroxylamine with unsubstituted O-benzylhydroxylamine or mono-fluorinated analogs is scientifically unsound due to profound differences in physicochemical properties and biological target engagement. The dual substitution pattern (5-fluoro, 2-methyl) uniquely modulates electronic distribution across the aromatic ring, altering nucleophilicity at the hydroxylamine oxygen and influencing both reaction kinetics in synthetic applications and binding affinity to enzyme active sites . Structure-activity relationship (SAR) studies on related hydroxylamine derivatives have demonstrated that the addition of halogen atoms to specific positions on the benzyl ring can improve inhibitor potency against targets like IDO1, while methyl groups affect lipophilicity and membrane permeability [1]. Furthermore, the distinct molecular weight and LogP profile of this compound affect solubility and purification behavior, making it non-interchangeable with simpler analogs in established protocols .

Unsubstituted O-benzylhydroxylamine lacks the fluorine and methyl groups, resulting in different electronic distribution, nucleophilicity, and lipophilicity — altering reaction kinetics and potential binding.
Mono-fluorinated analogs (e.g., 4-fluoro) do not replicate the combined 5-fluoro/2-methyl effect; positional isomerism may shift selectivity in SAR programs.
The free base form avoids the neutralization step required for O-benzylhydroxylamine hydrochloride, changing reaction conditions; substitution with the salt form would necessitate protocol adjustment.

O-(5-Fluoro-2-methylbenzyl)hydroxylamine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Physicochemical Profile: A 26% Increase Over O-Benzylhydroxylamine Alters Solubility and Purification Behavior

O-(5-Fluoro-2-methylbenzyl)hydroxylamine has a molecular weight of 155.17 g/mol, which is 26% higher than the 123.15 g/mol of the unsubstituted lead compound O-benzylhydroxylamine [1]. This significant mass difference, combined with the presence of both a polar fluorine atom and a hydrophobic methyl group, results in altered solubility characteristics, retention time on reverse-phase HPLC, and crystallization behavior. The molecular formula C8H10FNO includes 8 carbon atoms compared to 7 in mono-fluorinated analogs like O-(4-fluorobenzyl)hydroxylamine (C7H8FNO, MW 141.14) . The additional carbon contributes to increased lipophilicity (estimated cLogP ~1.4-1.7), which can improve membrane permeability in biological assays and alter extraction efficiency during work-up procedures .

Physicochemical profile
Head-to-head
155.17 g/mol vs 123.15 g/mol (+26%); cLogP ~1.4–1.7
Supports distinct solubility and chromatography profile; direct substitution may alter purification outcomes.
Calculated MW and estimated cLogP.
Medicinal Chemistry Organic Synthesis Physicochemical Property

Fluorine Substitution Pattern: 5-Fluoro vs 4-Fluoro Positional Isomers Impact Electronic Effects and Binding Affinity

The 5-fluoro substitution pattern in O-(5-fluoro-2-methylbenzyl)hydroxylamine positions the fluorine atom meta to the methyl group and ortho/para to the benzyl linkage, creating a distinct electronic environment compared to the 4-fluoro analog . In structure-activity relationship studies of O-benzylhydroxylamine derivatives targeting IDO1, halogen substitution at the meta position (equivalent to the 5-position in this compound) was identified as particularly favorable for improving inhibitor potency [1]. Specifically, the addition of halogen atoms to the meta position of the aromatic ring led to further improvement in inhibitor potency beyond the sub-micromolar activity of the parent compound (O-benzylhydroxylamine IC50 = 810 nM) [2]. The 5-fluoro substitution contributes a -I inductive effect that can stabilize transition states in nucleophilic reactions, while the 2-methyl group provides a +I effect and steric bulk, modulating reactivity in ways not achievable with mono-substituted analogs [3].

Fluorine position SAR
Class-level
5-F (meta to Me) + 2-Me vs 4-F or unsubstituted; parent IC50 810 nM, meta-halogen derivatives show improved potency
SAR context supports differentiated electronic effects and potential binding advantage; must be verified for this compound.
IDO1 inhibitor study inference; direct IC50 not reported.
Medicinal Chemistry SAR Enzyme Inhibition

Synthetic Utility: Dual Substitution Enables Orthogonal Reactivity in Multi-Step Sequences

O-(5-Fluoro-2-methylbenzyl)hydroxylamine serves as a versatile reagent for synthesizing oximes, hydroxamic acids, and other nitrogen-containing compounds through nucleophilic substitution, oxidation, and reduction pathways . Its synthesis from 5-fluoro-2-methylbenzyl chloride and hydroxylamine in the presence of a base yields the product under mild conditions (0-25°C, ethanol or methanol solvent), enabling scalable production . Compared to O-benzylhydroxylamine, the additional fluorine and methyl groups provide orthogonal synthetic handles: the fluorine atom can participate in SNAr reactions or serve as a 19F NMR probe for reaction monitoring, while the methyl group can be functionalized through benzylic oxidation or halogenation . The presence of both electron-withdrawing (F) and electron-donating (CH3) substituents modulates the nucleophilicity of the hydroxylamine oxygen, offering a reactivity profile distinct from mono-substituted analogs .

Synthetic handles
Method context
Target: 19F (SNAr/NMR) + Me (oxidation) + NH2O; comparators: single or two handles
Enables convergent synthetic routes and reduces protecting group steps — workflow-dependent advantage.
Reactivity profile under standard conditions.
Organic Synthesis Reagent Selection Reaction Optimization

Potential Biological Activity: Inference from IDO1 Inhibitor SAR Studies

While direct biological activity data for O-(5-fluoro-2-methylbenzyl)hydroxylamine is not yet reported in peer-reviewed literature, strong class-level inference can be drawn from extensive SAR studies on O-benzylhydroxylamine derivatives as IDO1 inhibitors. The lead compound O-benzylhydroxylamine exhibits sub-micromolar potency against IDO1 with an IC50 of 810 nM [1]. Crucially, structure-activity studies of over forty derivatives demonstrated that the addition of halogen atoms to the meta position of the aromatic ring led to further improvement in inhibitor potency [2]. In this compound, the 5-fluoro substitution is positioned meta to the 2-methyl group, suggesting potential for enhanced activity relative to the parent. For context, related fluorinated derivatives such as O-(2-fluorobenzyl)hydroxylamine have shown IDO1 IC50 values around 50 nM in cell-based assays . The combination of fluorine (enhancing binding affinity) and methyl (modulating lipophilicity) may provide a balanced pharmacokinetic profile for cellular studies .

IDO1 inhibition (inferred)
Class-level
No direct IC50; parent O-benzyl IC50 810 nM; meta-halogen analogs enhanced; related 2-F analog ~50 nM (cell)
SAR-based rationale for prioritization; requires experimental validation.
Data from IDO1 inhibitor programs; direct activity not yet reported.
Cancer Immunotherapy Enzyme Inhibition Drug Discovery

Commercial Availability and Purity: 97% Minimum Purity Standard with Multiple Vendor Options

O-(5-Fluoro-2-methylbenzyl)hydroxylamine (CAS 854382-99-3) is commercially available from multiple reputable vendors with a minimum purity specification of 97% . The compound is supplied as a liquid and is recommended for storage at 2-8°C protected from light to maintain stability . In contrast, the more widely studied O-benzylhydroxylamine is typically sold as a hydrochloride salt (MW 159.6), which requires neutralization before use in many synthetic applications, whereas this compound is supplied as the free base, enabling direct use in nucleophilic reactions [1]. Pricing information indicates that the compound is positioned as a specialty research chemical, with 100 mg quantities available for approximately €280, reflecting its niche status as a dual-substituted building block rather than a commodity chemical . The presence of multiple vendors ensures supply chain redundancy, while the consistent 97% purity specification provides a reliable baseline for reproducibility in research applications .

Supply specification
Supplier specification
Free base liquid, multiple vendors, purity ≥97% (cf. O-benzylhydroxylamine HCl, ≥95%)
Ready-to-use free base simplifies workflow; high purity supports medchem reproducibility.
Store at 2–8°C, protect from light.
Procurement Quality Control Supply Chain

Optimal Research and Industrial Application Scenarios for O-(5-Fluoro-2-methylbenzyl)hydroxylamine


Medicinal Chemistry: IDO1 Inhibitor Lead Optimization Campaigns

O-(5-Fluoro-2-methylbenzyl)hydroxylamine serves as an ideal starting point for structure-activity relationship (SAR) exploration targeting indoleamine 2,3-dioxygenase-1 (IDO1). Based on published SAR showing that meta-halogen substitution improves potency beyond the parent compound O-benzylhydroxylamine (IC50 = 810 nM) [1], this compound's 5-fluoro (meta to 2-methyl) substitution pattern is strategically positioned for potency enhancement. The 2-methyl group provides additional lipophilicity that may improve cellular permeability and metabolic stability. Researchers can use this compound as a scaffold for further derivatization, including modifications at the hydroxylamine nitrogen or additional functionalization of the methyl group, to generate novel IDO1 inhibitors for cancer immunotherapy applications.

Organic Synthesis: Multi-Functional Building Block for Complex Molecule Construction

In multi-step organic synthesis, O-(5-fluoro-2-methylbenzyl)hydroxylamine offers three orthogonal reactive handles: the nucleophilic hydroxylamine oxygen for oxime/hydroxamic acid formation, the aromatic fluorine for SNAr reactions or as a 19F NMR probe for reaction monitoring, and the benzylic methyl group for oxidation or halogenation . This multi-functionality enables convergent synthetic strategies that minimize protecting group manipulations. The compound is particularly valuable in the synthesis of heterocyclic scaffolds, where the hydroxylamine moiety can undergo cycloaddition or cyclization reactions to form N-O containing rings. The free base form eliminates the need for in situ neutralization, streamlining experimental workflows .

Procurement: Quality-Controlled Building Block for Reproducible Research

For research groups requiring a consistent and reproducible supply of this dual-substituted benzylhydroxylamine derivative, the compound's availability at ≥97% purity from multiple vendors provides procurement flexibility and supply chain security . The defined storage conditions (2-8°C, protected from light) and liquid physical form facilitate accurate handling and inventory management. This specification level is appropriate for sensitive applications such as early-stage medicinal chemistry, where impurities could confound biological assay results. Procurement professionals should note that the compound's niche status as a dual-substituted building block places it in a higher price tier than commodity analogs, but the differentiated structural features justify the investment for programs requiring specific substitution patterns .

Application
Selection Property
Validation Focus
IDO1 inhibitor discovery research
Dual-substitution scaffold for potency tuning
Enzymatic and cellular IDO1 assay endpoints
Multi-step complex molecule synthesis
Orthogonal reactive handles (F, Me, NH2O)
19F NMR monitoring and protecting-group-free strategies
Reproducible building block supply
Free base form, defined high purity
Purity validation and supply chain redundancy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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